molecular formula C10H11BrN4OS B4357862 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4357862
M. Wt: 315.19 g/mol
InChI Key: AOXCEESACKILTC-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a thiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by bromination to introduce the bromine atom. The thiazole ring can be synthesized separately and then coupled with the pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole and thiazole derivatives.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the thiazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the thiazole and propanamide groups.

    3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline: Another compound with a pyrazole ring substituted with a bromine atom and an aniline group.

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide is unique due to the combination of the pyrazole and thiazole rings, which can confer specific chemical and biological properties. The presence of the propanamide group also allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4OS/c1-7(5-15-6-8(11)4-13-15)9(16)14-10-12-2-3-17-10/h2-4,6-7H,5H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXCEESACKILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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